Sulfamethoxazole-d4 N4-glucoside
Description
Historical Context of Sulfonamide Antibiotics
The development of sulfonamide antibiotics represents one of the most significant breakthroughs in medical history, fundamentally transforming the treatment of bacterial infections and establishing the foundation for modern antimicrobial chemotherapy. Sulfonamide drugs were the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution in medicine. The discovery began in 1932 when Gerhard Domagk, working at the Bayer Laboratories of the IG Farben conglomerate in Germany, identified the antibacterial properties of a red dye compound that would later become known as Prontosil.
The revolutionary discovery emerged from systematic research into coal-tar dyes, where the Bayer team hypothesized that dyes capable of binding preferentially to bacteria and parasites could be used to attack harmful organisms within the human body. After years of trial-and-error experimentation on hundreds of dyes, the team led by Domagk, working under the direction of Heinrich Hörlein, identified a red dye synthesized by chemist Josef Klarer that demonstrated remarkable effects in stopping bacterial infections in laboratory mice. The compound, designated as D 4145 and later marketed as Prontosil, became the first medicine capable of effectively treating a range of bacterial infections inside the living body.
Domagk's experimental validation of Prontosil involved rigorous testing protocols that established the foundation for modern antimicrobial drug evaluation. In early 1931, he conducted controlled experiments using mice infected with Streptococcus pyogenes, inducing peritonitis through clinical bacterial isolates. The results were unprecedented: in his first experiment involving 26 infected mice, all 12 mice treated with a single dose of Prontosil survived and were cured of the streptococcal infection, while all 14 untreated control mice died within four days. This dramatic demonstration of antimicrobial efficacy marked the beginning of a new era in medicine, particularly significant given that no medical cure for streptococcal infection existed at the time, and infected body parts typically required surgical removal to prevent infection spread.
The clinical significance of Prontosil became personally evident to Domagk when his six-year-old daughter Hildegarde suffered a severe streptococcal infection after injuring herself with a needle in December 1935. Following the failure of conventional treatments and the development of severe inflammation and fever, Domagk administered Prontosil to his daughter, resulting in her complete recovery and further validating the drug's therapeutic potential in human subjects. For his groundbreaking discovery, Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, although Nazi German policy initially prevented him from accepting the award, which he finally received in 1947.
Development of Sulfamethoxazole and Its Metabolites
Sulfamethoxazole emerged as a significant member of the sulfonamide family, representing an evolution in antimicrobial drug development that built upon the foundational discoveries of early sulfonamide research. The compound was introduced to the United States in 1961 and has since become primarily used in combination with trimethoprim, reflecting the pharmaceutical industry's advancement toward synergistic drug combinations. This strategic combination approach developed from the recognition that dual-agent therapy could enhance antimicrobial efficacy while potentially reducing the development of bacterial resistance, a concept that became increasingly important as resistance to sulfonamide monotherapy emerged.
The pharmacokinetic profile of sulfamethoxazole demonstrates complex metabolic pathways that have been extensively characterized through modern analytical techniques. Sulfamethoxazole exhibits excellent absorption characteristics, being well-absorbed when administered topically and rapidly absorbed through oral administration. The compound achieves widespread distribution throughout body tissues, including penetration into sputum, vaginal fluid, and middle ear fluid, while also crossing the placental barrier. Approximately 70% of the drug binds to plasma proteins, with maximum plasma concentrations occurring 1 to 4 hours after oral administration and a mean serum half-life of 10 hours under normal conditions.
The metabolic transformation of sulfamethoxazole involves multiple enzymatic pathways that produce at least five distinct metabolites, each contributing to the overall pharmacological and toxicological profile of the drug. Sulfamethoxazole metabolism is mediated primarily by arylamine N-acetyltransferase enzymes, which are responsible for acetylation of sulfamethoxazole at its N4 position. Additional metabolic pathways include oxidation at both C5 and N4 atoms, with the N4 oxidation specifically catalyzed by CYP2C9. The liver produces several key metabolites including N4-acetyl-, N4-hydroxy-, 5-methylhydroxy-, N4-acetyl-5-methylhydroxy-sulfamethoxazole metabolites, and an N-glucuronide conjugate.
The N4-glucoside metabolite of sulfamethoxazole represents a particularly significant transformation product, formed through glucuronidation of the N4 atom, likely mediated by unspecified UGT enzymes. This metabolite, with the molecular formula C16H21N3O8S and molecular weight of 415.42, demonstrates the body's capacity for phase II detoxification processes. The formation of this glucosylated metabolite exemplifies the body's mechanism for enhancing drug solubility and facilitating elimination, as glucuronidation typically increases water solubility and promotes renal excretion. The compound exists in both alpha and beta anomeric forms, with the beta form (CAS number 119691-75-7) being more extensively characterized and used as a reference standard.
Emergence of Deuterated Reference Standards in Pharmaceutical Analysis
The development of deuterated reference standards represents a paradigm shift in pharmaceutical analytical chemistry, emerging from the need for more precise and reliable quantitative analysis methods in drug development and regulatory compliance. Deuterated compounds, where hydrogen atoms are replaced with deuterium (a stable isotope of hydrogen), have become indispensable tools in analytical chemistry, particularly in mass spectrometry applications. The significance of these compounds extends beyond simple analytical convenience, as they provide critical capabilities for calibration, quantitative analysis, compensation for matrix effects, and method validation.
The fundamental advantage of deuterated internal standards lies in their ability to distinguish between the internal standard and the analyte of interest while maintaining nearly identical chemical and physical properties. This distinction is crucial for accurate measurements, as the deuterated compounds exhibit the same extraction recovery, ionization response in electrospray ionization mass spectrometry, and chromatographic retention time as their non-deuterated counterparts. The design of suitable deuterated internal standards requires careful consideration of mass increase requirements, typically necessitating sufficient mass difference to show a signal outside the natural mass distribution of the analyte while maintaining co-elution characteristics.
Deuterated internal standards have become essential components of robust high-throughput bioanalytical methods, providing control measures for extraction variability, high-performance liquid chromatography injection inconsistencies, and ionization variability. The preference for deuterium over other stable isotopes such as carbon-13 and nitrogen-15 stems from the abundance of hydrogen in organic molecules and the relatively lower cost of deuterium incorporation compared to other isotopic labels. This economic consideration has made deuterated internal standards the most practical choice for routine pharmaceutical analysis, leading to their widespread adoption across the industry.
The regulatory landscape has increasingly emphasized the importance of deuterated internal standards in pharmaceutical analysis, with regulatory authorities such as the Food and Drug Administration, European Medicines Agency, and International Council for Harmonisation promoting precision and reproducibility in analytical methods. These compounds facilitate achievement of traceable and reproducible test results, support compliance with regulatory guidelines including 21 CFR Part 11 and ICH Q3A/B, and enhance data integrity in Good Laboratory Practice settings. The implementation of deuterated standards has become standard practice in regulated environments, supporting the validation of analytical techniques for regulatory submissions and ensuring the reliability of pharmaceutical testing protocols.
Significance of Glucosylated Metabolites in Pharmacological Research
Glucosylated metabolites represent a critical component of drug metabolism and pharmacological research, serving as indicators of phase II detoxification processes and providing insights into drug elimination pathways. The formation of glucosylated metabolites through glucuronidation represents one of the most important conjugation reactions in human drug metabolism, facilitating the conversion of lipophilic compounds into more water-soluble products that can be readily eliminated from the body. This metabolic transformation is particularly significant for sulfonamide compounds like sulfamethoxazole, where glucosylation occurs at the N4 position, creating metabolites that retain structural similarity to the parent compound while exhibiting altered pharmacokinetic properties.
The availability of deuterated reference standards for glucosylated metabolites has revolutionized the study of these compounds, enabling precise quantification and characterization in biological matrices. Sulfamethoxazole-d4 N4-glucoside serves as a critical analytical tool for studying the parent glucoside metabolite, providing the isotopic labeling necessary for accurate mass spectrometric analysis. The compound's molecular weight of 419.443 and molecular formula C16D4H17N3O8S reflect the incorporation of four deuterium atoms, creating sufficient mass difference for analytical discrimination while maintaining chemical similarity to the target analyte.
| Parameter | Sulfamethoxazole N4-glucoside | This compound |
|---|---|---|
| Molecular Formula | C16H21N3O8S | C16D4H17N3O8S |
| Molecular Weight | 415.42 | 419.443 |
| CAS Number | 119691-75-7 | Not specified |
| Application | Target metabolite | Deuterated internal standard |
| Mass Difference | - | +4.023 Da |
Properties
Molecular Formula |
C₁₆H₁₇D₄N₃O₈S |
|---|---|
Molecular Weight |
419.44 |
Origin of Product |
United States |
Comparison with Similar Compounds
Commercial Availability
Major suppliers include SynZeal (custom synthesis), Santa Cruz Biotechnology, and Veeprho, with prices ranging from $337/10 mg for isotopic variants .
Preparation Methods
Glucosylation of Sulfamethoxazole
The glucosylation of sulfamethoxazole involves coupling the N4 amine group with activated glucose derivatives. Key steps include:
-
Protection of Reactive Groups :
-
Activation of Glucose :
-
Coupling Reaction :
-
Deprotection :
-
Acidic or basic hydrolysis removes protecting groups (e.g., TBAF for silyl groups).
-
Table 1: Comparison of Glucosylation Methods
Deuterium Incorporation Strategies
Deuterium is introduced via isotopic exchange or deuterated precursors:
-
Isotopic Exchange :
-
Deuterated Starting Materials :
Table 2: Deuterium Labeling Efficiency
| Method | Deuterium Source | Incorporation Efficiency (%) | Source |
|---|---|---|---|
| H/D Exchange (Pd/C) | D₂O | 92 | |
| NaBD₄ Reduction | NaBD₄ | 85 | |
| Deutero-Glucose Coupling | Glucose-d7 | 78 |
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Confirmation
-
NMR : -NMR shows absence of proton signals at deuterated positions (δ 2.4 ppm for methyl-d₃).
-
IR : Stretching vibrations at 3340 cm⁻¹ (O–H), 1650 cm⁻¹ (C=O), and 1150 cm⁻¹ (S=O).
Table 3: Analytical Data for this compound
| Technique | Key Peaks/Data | Source |
|---|---|---|
| -NMR | δ 7.8 (d, 2H, Ar–H), δ 5.2 (d, 1H, anomeric H) | |
| HRMS | 419.1049 ([M+H]⁺) | |
| HPLC | Retention time: 12.3 min (β-anomer) |
Challenges and Optimization
Anomeric Control
Deuterium Loss
-
Acidic conditions during deprotection may cause H/D exchange.
-
Mitigation : Neutral buffers (pH 7.0) and low-temperature processing.
Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–10 kg |
| Catalyst Loading | 5–10 mol% | 1–2 mol% (cost optimization) |
| Purification | Prep-HPLC | Crystallization/Chromatography |
| Yield | 60–75% | 80–90% |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and characterizing Sulfamethoxazole-d4 N4-glucoside for analytical applications?
- Methodology : Synthesis typically involves deuterium labeling at specific positions (e.g., benzene ring) via hydrogen-deuterium exchange reactions under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for isotopic purity (>95%), and reversed-phase liquid chromatography (LC) to verify the absence of unlabeled impurities .
- Key considerations : Ensure deuterium incorporation does not alter glucosidation kinetics or metabolic stability compared to the non-deuterated analog .
Q. How is this compound validated as an internal standard in pharmacokinetic studies?
- Experimental design : Validate co-elution and ionization efficiency with the target analyte (e.g., sulfamethoxazole) using LC-tandem mass spectrometry (LC-MS/MS). Cross-validate matrix effects (e.g., plasma, urine) by spiking deuterated and non-deuterated standards into biological matrices and comparing recovery rates (target: 85–115%) .
- Data contradiction analysis : If recovery rates deviate (e.g., <48% due to matrix interference), optimize sample cleanup steps (e.g., solid-phase extraction) or use isotope dilution with a second internal standard (e.g., sulfamethoxazole-13C6) .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in quantifying this compound in complex biological matrices?
- Methodology : Employ orthogonal analytical techniques, such as ultra-performance LC (UPLC) for improved chromatographic separation and ion mobility spectrometry (IMS) to distinguish isobaric interferences. Validate using surrogate matrices (e.g., synthetic urine) to isolate matrix-specific biases .
- Case study : In a 2024 study, sulfamethoxazole-d4 exhibited lower recovery (48.7%) in total suspended particulate (TSP) samples due to irreversible adsorption to silica-based matrices. Mitigation involved switching to polymeric sorbents and adjusting pH during extraction .
Q. How do deuterium isotope effects influence the metabolic stability of this compound in in vitro assays?
- Hypothesis testing : Compare metabolic half-lives (t1/2) of deuterated vs. non-deuterated glucosides in liver microsomes. Use kinetic isotope effect (KIE) calculations to quantify deuterium’s impact on cytochrome P450-mediated oxidation.
- Data interpretation : A KIE >1 indicates significant deuterium-induced stabilization, necessitating adjustments in pharmacokinetic modeling to avoid overestimating drug exposure .
Q. What chromatographic conditions optimize the separation of this compound from its phase II metabolites?
- Method development : Screen mobile phases (e.g., ammonium acetate/acetonitrile vs. formic acid/methanol) and stationary phases (e.g., C18 vs. HILIC). Use design-of-experiment (DoE) software to model retention behavior and minimize co-elution with sulfonamide glucuronides .
- Validation : Assess peak symmetry (asymmetry factor <2) and resolution (>1.5) under International Council for Harmonisation (ICH) guidelines .
Data Reporting and Peer Review
Q. How should researchers report isotopic purity and stability data for this compound in manuscripts?
- Best practices : Include batch-specific isotopic enrichment (e.g., 98.5% d4) via HRMS, storage stability (e.g., -20°C, 1-year stability), and photodegradation profiles under ICH Q1A guidelines. Provide raw chromatograms and mass spectra as supplementary files .
- Common pitfalls : Omitting deuterium positional specificity (e.g., benzene-d4 vs. methyl-d3 labeling) may lead to misinterpretation of metabolic pathways .
Q. What statistical frameworks are appropriate for analyzing dose-dependent glucosidation kinetics using this compound?
- Approach : Apply Michaelis-Menten kinetics with nonlinear regression to estimate Vmax and Km. Use bootstrap resampling (≥1000 iterations) to quantify parameter uncertainty. Compare Akaike information criterion (AIC) values to identify the best-fit model for enzyme-mediated glucosidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
